N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide
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Overview
Description
N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide is a member of tetralins.
Scientific Research Applications
Radiolabeling for Imaging Studies
- The synthesis of radioactively labeled compounds, such as [(11)C]Am80, using Pd(0)-mediated rapid cross-coupling reactions, including compounds related to N-methyl-N-(3-pyridinylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3-isoxazolecarboxamide, is significant for imaging studies in medicinal chemistry (Takashima-Hirano et al., 2012).
Anticancer and Antioxidant Activity
- Research on derivatives of tetrahydronaphthalene, a core structure in this compound, has shown promising tumor inhibitory and antioxidant activities. This research contributes to the understanding of these compounds' potential in cancer therapy and oxidative stress management (Hamdy et al., 2013).
Synthesis and Biological Evaluation
- The synthesis of various derivatives of tetrahydronaphthalene and their biological evaluation, particularly in relation to anticancer properties, is a key area of research. These studies contribute to the understanding of the compound's therapeutic potential and biological interactions (Gouhar & Raafat, 2015).
Cardiovascular Applications
- Compounds with structures similar to this compound have been synthesized and evaluated for cardiovascular applications, particularly as potential agents for vasodilation and β-blocking activity (Miyake et al., 1983).
Solid-State NMR Studies
- Solid-state NMR and X-ray crystallography have been used to investigate the dynamic disorder in solid tetrahydronaphthalene derivatives, contributing to a deeper understanding of the physical and chemical properties of these compounds (Facey et al., 1996).
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-25(14-16-5-4-10-23-13-16)22(26)21-12-20(28-24-21)15-27-19-9-8-17-6-2-3-7-18(17)11-19/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
InChI Key |
MPDNXORLVWKNOG-UHFFFAOYSA-N |
SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=NOC(=C2)COC3=CC4=C(CCCC4)C=C3 |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=NOC(=C2)COC3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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